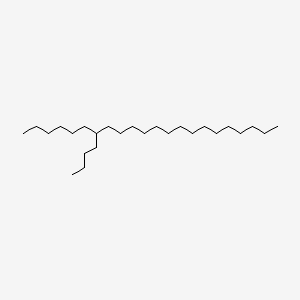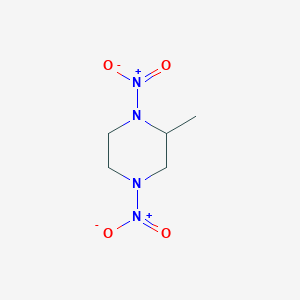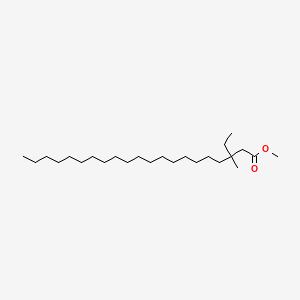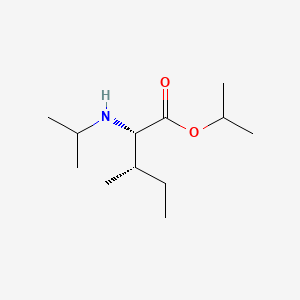
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from L-isoleucine, an essential amino acid, and isopropyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester typically involves the esterification of L-isoleucine with isopropyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves the removal of water to drive the reaction to completion. The general reaction can be represented as follows:
L-isoleucine+isopropyl alcoholH2SO4N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester+H2O
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to L-isoleucine and isopropyl alcohol in the presence of a strong acid or base.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Hydrolysis: L-isoleucine and isopropyl alcohol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for L-isoleucine.
Industry: Utilized in the production of flavors, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism by which N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester exerts its effects involves its hydrolysis to release L-isoleucine and isopropyl alcohol. L-isoleucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic pathways. The ester itself may also interact with enzymes and receptors, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Methylethyl)-L-leucine 1-methylethyl ester
- N-(1-Methylethyl)-L-valine 1-methylethyl ester
- N-(1-Methylethyl)-L-alanine 1-methylethyl ester
Uniqueness
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester is unique due to its specific structure derived from L-isoleucine. This structure imparts distinct properties and reactivity compared to other similar esters. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance.
Propriétés
Formule moléculaire |
C12H25NO2 |
|---|---|
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
propan-2-yl (2S,3S)-3-methyl-2-(propan-2-ylamino)pentanoate |
InChI |
InChI=1S/C12H25NO2/c1-7-10(6)11(13-8(2)3)12(14)15-9(4)5/h8-11,13H,7H2,1-6H3/t10-,11-/m0/s1 |
Clé InChI |
DBBMVVLNAOZAQR-QWRGUYRKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)OC(C)C)NC(C)C |
SMILES canonique |
CCC(C)C(C(=O)OC(C)C)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)
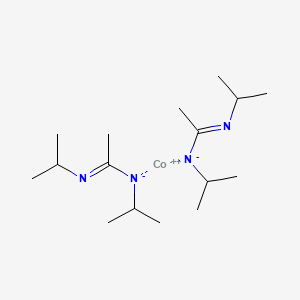
![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)
![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
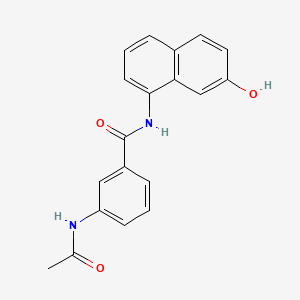
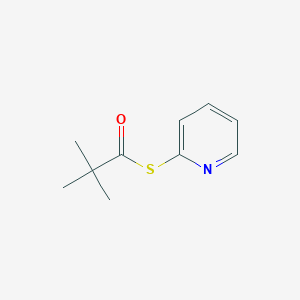
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
